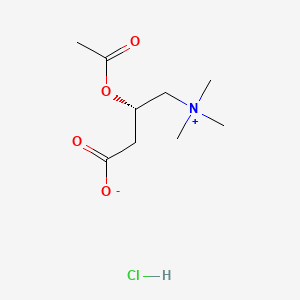Acetyl-L-carnitine hydrochloride
C9H18ClNO4

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C9H18ClNO4
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Mitochondrial Function and Neuroprotection
ALCAR plays a role in transporting fatty acids into the mitochondria, the cell's powerhouse. Studies suggest it might have neuroprotective properties by promoting healthy mitochondrial function and reducing oxidative stress in the brain []. This line of research is particularly relevant to neurodegenerative diseases like Alzheimer's disease, where mitochondrial dysfunction is implicated [].
Cognitive Enhancement
Some research suggests ALCAR supplementation might improve cognitive function in healthy individuals or those with age-related cognitive decline []. However, the results haven't been entirely consistent across studies, and more research is needed to confirm these findings [].
Acetyl-L-carnitine hydrochloride is an acetylated derivative of L-carnitine, a naturally occurring compound in the human body that plays a crucial role in the metabolism of fatty acids. This compound is known for its ability to facilitate the transport of long-chain fatty acids into the mitochondria, where they are oxidized for energy production. Acetyl-L-carnitine hydrochloride is recognized for its potential neuroprotective effects and is often utilized as a dietary supplement due to its role in enhancing cognitive function and energy metabolism .
- The exact mechanism of action for ALCAR's various potential health benefits is still under investigation.
- Proposed mechanisms include:
- Generally considered safe for healthy adults at recommended doses.
- Side effects may include nausea, diarrhea, and headache, but are usually mild and transient.
- Pregnant and breastfeeding women, and individuals with certain medical conditions, should consult a healthcare professional before using ALCAR.
The primary reaction involving acetyl-L-carnitine occurs when acetyl-CoA reacts with L-carnitine, resulting in the formation of acetyl-L-carnitine and coenzyme A:
This reaction is catalyzed by the enzyme carnitine O-acetyltransferase, which facilitates the transfer of the acetyl group from acetyl-CoA to L-carnitine, producing acetyl-L-carnitine . Additionally, acetyl-L-carnitine can be hydrolyzed back to L-carnitine and acetyl-CoA within the cytoplasm, allowing for a dynamic balance between these metabolites based on cellular needs .
Acetyl-L-carnitine exhibits several biological activities that contribute to its therapeutic potential:
- Energy Metabolism: It enhances the transport of fatty acids into mitochondria for oxidation, thereby promoting energy production.
- Neuroprotection: Research suggests that acetyl-L-carnitine may protect neuronal cells from damage and contribute to improved cognitive function, particularly in aging populations .
- Cholinergic Activity: Acetyl-L-carnitine has been shown to stimulate the production of acetylcholine, a neurotransmitter essential for memory and learning processes .
- Antinociceptive Effects: It may also exhibit pain-relieving properties through its action on muscarinic cholinergic receptors and glutamate receptors .
Acetyl-L-carnitine hydrochloride can be synthesized through several methods. One common approach involves the reaction of L-carnitine with acetic anhydride or acetyl chloride under controlled conditions to yield acetyl-L-carnitine. The hydrochloride form can be obtained by further reacting acetyl-L-carnitine with hydrochloric acid.
A more detailed synthesis method includes:
- Starting Material: Racemic 4-chloro-3-hydroxybutyronitrile.
- Sequential Reactions: This compound undergoes hydrolysis and subsequent reactions to yield L-carnitine or its acetylated form.
- Final Steps: The product is then treated with hydrochloric acid to form acetyl-L-carnitine hydrochloride .
Acetyl-L-carnitine hydrochloride has various applications in both clinical and research settings:
- Dietary Supplement: Commonly marketed as a supplement for enhancing cognitive function and physical performance.
- Neurological Disorders: Investigated for its potential benefits in conditions such as Alzheimer's disease, age-related cognitive decline, and depression .
- Pain Management: Explored for its antinociceptive properties in chronic pain management strategies .
- Metabolic Disorders: Used in studies related to metabolic syndromes due to its role in fatty acid metabolism.
Research has indicated that acetyl-L-carnitine may interact with various medications and substances:
- Antiepileptic Drugs: Caution is advised as some studies suggest that carnitines may influence seizure thresholds in individuals with epilepsy, although this risk appears limited based on current evidence .
- Cholinergic Drugs: Due to its cholinergic activity, it may enhance or interfere with medications targeting cholinergic pathways.
- Other Nutrients: Interactions with other dietary supplements or nutrients involved in energy metabolism have been noted, warranting further investigation into synergistic effects.
Several compounds share structural similarities or functional roles with acetyl-L-carnitine. Below is a comparison highlighting their uniqueness:
| Compound | Structure/Function | Unique Features |
|---|---|---|
| L-Carnitine | Non-acetylated form; transports fatty acids | Essential for mitochondrial fatty acid oxidation |
| Propionyl-L-Carnitine | Propionyl derivative; involved in energy metabolism | May affect glucose metabolism differently |
| Butyryl-L-Carnitine | Butyryl derivative; similar transport function | Potentially more effective in specific metabolic pathways |
| N-Acetylcysteine | Antioxidant; precursor to glutathione | Primarily acts as an antioxidant rather than energy metabolite |
Acetyl-L-carnitine's unique feature lies in its dual role as both an energy metabolite and a neuroprotective agent, setting it apart from other carnitines that primarily focus on fatty acid transport without significant neuroprotective effects .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2 of 56 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 54 of 56 companies with hazard statement code(s):;
H315 (98.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Pictograms

Irritant








